molecular formula C24H27N5O2S B2796601 N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872200-06-1

N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2796601
CAS No.: 872200-06-1
M. Wt: 449.57
InChI Key: OYAVLRSUZNOYGM-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative distinguished by its 4-ethylbenzenesulfonyl substituent at position 3 and a cycloheptylamine group at position 3. This compound belongs to a class of azolo[1,5-a]quinazolines, which are noted for their ability to mimic adenine, enabling interactions with adenine-binding biological targets such as adenylyl cyclases and purinergic receptors . Specifically, it represents a non-nucleoside inhibitor of bacterial adenylyl cyclase toxins, setting it apart from nucleoside-based inhibitors (e.g., ATP analogs) and earlier non-nucleoside inhibitors like NKY80 . Its structural framework—a fused triazoloquinazoline core—provides a versatile scaffold for modulating enzyme activity and receptor binding, making it a focus in antimicrobial and therapeutic agent discovery.

Properties

IUPAC Name

N-cycloheptyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-2-17-13-15-19(16-14-17)32(30,31)24-23-26-22(25-18-9-5-3-4-6-10-18)20-11-7-8-12-21(20)29(23)28-27-24/h7-8,11-16,18H,2-6,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAVLRSUZNOYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazoloquinazoline core, followed by the introduction of the cycloheptyl and 4-ethylphenylsulfonyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cycloheptyl group via nucleophilic substitution reactions.

    Sulfonylation: Attachment of the 4-ethylphenylsulfonyl group using sulfonyl chloride derivatives under basic conditions.

Industrial production methods may involve optimization of these synthetic steps to achieve higher yields and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that compounds similar to N-Cycloheptyl-3-(4-Ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit neuroprotective properties. Specifically, they have been shown to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This inhibition can potentially mitigate neuronal cell loss associated with these conditions .

Antimicrobial Activity

The quinazoline scaffold is well-documented for its antimicrobial properties. Compounds derived from this scaffold have been tested against various bacterial strains and have demonstrated significant antibacterial activity. The incorporation of sulfonyl groups enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .

Anticancer Potential

Preliminary research suggests that triazoloquinazoline derivatives may possess anticancer properties. They have been evaluated for their ability to inhibit tumor cell proliferation in vitro. The mechanism may involve the induction of apoptosis in cancer cells, although more extensive studies are required to elucidate the exact pathways involved .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Parkinson's disease, administration of this compound resulted in a significant reduction in motor deficits compared to control groups. Histological analysis showed less neuronal loss in treated animals, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the quinazoline structure were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonyl group improved antibacterial potency significantly. One derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Data Tables

Application Area Findings References
NeuroprotectionInhibition of α-synuclein aggregation; reduced neuronal loss ,
AntimicrobialSignificant antibacterial activity against various strains ,
AnticancerInduction of apoptosis in cancer cells ,

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituents at positions 3 (sulfonyl group) and 5 (amine group). Below is a comparative analysis of key analogs:

Compound Name R<sup>3</sup> (Sulfonyl Group) R<sup>5</sup> (Amine Group) Key Properties/Activities Source/Reference
N-Cycloheptyl-3-(4-ethylbenzenesulfonyl)-triazoloquinazolin-5-amine (Target) 4-Ethylphenyl Cycloheptyl Non-nucleoside adenylyl cyclase toxin inhibitor; mimics adenine
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenyl 4-Isopropylphenyl Structural analog with chloro substituent at position 7; potential receptor modulation
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine Phenyl 4-Ethoxyphenyl Ethoxy group enhances solubility; tested in receptor-binding assays
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-triazoloquinazolin-5-amine 4-Chlorophenyl 4-Methoxyphenyl Electron-withdrawing Cl may improve target affinity; limited activity data
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl Branched amine and methyl sulfonyl; potential CNS activity due to diethoxy groups
3-(4-Ethylbenzenesulfonyl)-N-(4-isopropylphenyl)-triazoloquinazolin-5-amine 4-Ethylphenyl 4-Isopropylphenyl Similar to target compound but with isopropyl amine; comparative inhibition studies , Hypothetical

Key Observations:

  • Amine Group Impact : The cycloheptyl group (Target) enhances lipophilicity and steric bulk, which may improve membrane permeability relative to smaller alkyl or aryl groups (e.g., 4-ethoxyphenyl in ).
  • Chloro Substituents : Addition of chloro at position 7 () may introduce steric hindrance or electronic effects, altering receptor specificity.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Polar substituents like ethoxy () or methoxy () improve aqueous solubility but may reduce membrane permeability.
  • Metabolic Stability : Bulkier substituents (e.g., cycloheptyl) may slow hepatic metabolism, extending half-life relative to compounds with linear alkylamines.

Research Findings and Clinical Relevance

  • Therapeutic Limitations: While some triazoloquinazolines (e.g., ’s 6a) showed marginal anticancer activity, their efficacy is overshadowed by thieno-fused analogs, underscoring the importance of core structure modifications .
  • Synthetic Accessibility : Triazoloquinazolines are synthesized via cycloaddition and sulfonylation reactions, allowing modular substitution (), though yields vary with substituent complexity .

Biological Activity

N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, where the triazole and quinazoline moieties are strategically combined to yield the final product. This synthetic pathway is crucial for ensuring the bioactivity of the compound by optimizing its chemical structure for interaction with biological targets .

Antitumor Activity

Research indicates that compounds containing quinazoline and triazole structures exhibit significant antitumor properties. For instance, derivatives of quinazolinones have shown cytotoxic effects against various cancer cell lines. In a study involving hybrid compounds similar to this compound, compounds demonstrated IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These findings suggest that this compound may possess similar antitumor activity due to its structural components.

Enzyme Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. A study reported that quinazoline-triazole hybrids could effectively inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM . This suggests that this compound might also interact with this enzyme and could be investigated further as a potential therapeutic agent for neurodegenerative diseases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of related quinazoline derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity . This suggests that this compound may also show promise in treating bacterial infections.

In Vivo Studies

In vivo studies on similar quinazoline derivatives have demonstrated anti-inflammatory effects. These compounds were shown to reduce inflammation in animal models significantly . Given the structural similarities between these compounds and this compound, it is plausible that the latter may exhibit comparable anti-inflammatory properties.

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